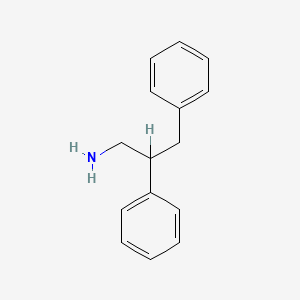

2,3-Diphenylpropylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11302. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15H,11-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYWWVGUVEZRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883488 | |

| Record name | 2,3-Diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-80-5 | |

| Record name | β-Phenylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5415-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diphenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005415805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanamine, .beta.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Diphenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIPHENYLPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG88AI08JA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of 2,3-Diphenylpropylamine

The following technical guide details the chemical structure, synthesis, and properties of 2,3-Diphenylpropylamine (CAS 5415-80-5).

Executive Summary

This compound (IUPAC: 2,3-diphenylpropan-1-amine) is a diarylalkylamine scaffold distinct from its more common isomer, 3,3-diphenylpropylamine (the precursor to Fendiline). While the 3,3-isomer is widely recognized for its calcium channel blocking activity, the 2,3-isomer represents a specialized structural motif in medicinal chemistry, often utilized as a hydrophobic linker or a chiral scaffold in the synthesis of complex alkaloids and receptor ligands.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol based on modern lithiation chemistry, and an overview of its structural activity relationships (SAR).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The molecule features a propyl chain backbone with an amino group at the primary position (C1) and phenyl substituents at the C2 and C3 positions.[1][2] This creates a chiral center at C2, making the compound exist as a pair of enantiomers (

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 2,3-Diphenylpropan-1-amine |

| CAS Number | 5415-80-5 |

| Molecular Formula | |

| SMILES | C1=CC=C(C=C1)CC(CN)C2=CC=CC=C2 |

| InChIKey | RHRYWWVGUVEZRJ-UHFFFAOYSA-N |

| Synonyms |

Physicochemical Data

| Property | Value | Note |

| Molecular Weight | 211.30 g/mol | Monoisotopic mass: 211.136 |

| Physical State | Viscous liquid or low-melting solid | Mp typically <30°C; HCl salt is solid |

| LogP (Predicted) | ~3.0 - 3.2 | Moderate lipophilicity |

| pKa (Predicted) | ~9.5 - 10.0 | Typical for primary aliphatic amines |

| H-Bond Donors | 1 (NH₂) | |

| H-Bond Acceptors | 1 (N) | |

| Solubility | Soluble in DCM, DMSO, Methanol | Sparingly soluble in water (neutral form) |

Structural Analysis & Stereochemistry

The core pharmacophore of this compound is defined by the vicinal diaryl arrangement (phenyl groups on adjacent carbons C2 and C3).

-

Chirality: The C2 carbon is a stereocenter. Synthetic routes typically yield the racemate (

) unless asymmetric catalysis or chiral auxiliaries are employed. -

Conformational Flexibility: Unlike the rigid 3,3-diphenyl analogs, the 2,3-isomer possesses greater rotational freedom around the C2-C3 bond, allowing it to adopt distinct conformations to minimize steric clash between the two phenyl rings.

-

Electronic Environment: The primary amine is nucleophilic and basic. The proximal phenyl ring at C2 exerts a mild inductive effect, potentially lowering the pKa slightly compared to a linear alkylamine.

Structural Visualization (Graphviz)

The following diagram illustrates the connectivity and the chiral center at C2.

Synthesis Protocol

The most robust laboratory synthesis involves the alkylation of benzyl cyanide followed by reduction. This method avoids the harsh conditions of classical Friedel-Crafts chemistry and allows for precise control over the carbon skeleton.

Reaction Scheme

- -Alkylation: Benzyl cyanide is deprotonated and alkylated with benzyl bromide to form 2,3-diphenylpropanenitrile.

-

Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (

).

Step-by-Step Methodology

Step 1: Synthesis of 2,3-Diphenylpropanenitrile

-

Reagents: Benzyl cyanide (1.0 eq), Benzyl bromide (1.0 eq), LiHMDS (1.0 M in THF, 1.0 eq), Anhydrous THF.

-

Protocol:

-

Charge a flame-dried flask with benzyl cyanide in anhydrous THF under Nitrogen/Argon.

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

Add LiHMDS dropwise over 20 minutes. Stir for 1 hour at -78°C to ensure complete enolate formation.

-

Add benzyl bromide (in THF) dropwise.

-

Stir at -78°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Quench: Add water carefully.

-

Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

, filter, and concentrate.[3] -

Purification: Flash chromatography (Silica, 4% EtOAc in Hexane).

-

Step 2: Reduction to this compound

-

Reagents: 2,3-Diphenylpropanenitrile (from Step 1),

(2.5 eq), Anhydrous THF. -

Protocol:

-

Suspend

in anhydrous THF at 0°C . -

Add a solution of 2,3-diphenylpropanenitrile in THF dropwise to the hydride suspension.

-

Stir at 0°C for 15 minutes, then warm to RT (or reflux if kinetics are slow) for 3-12 hours.

-

Fieser Quench: Cool to 0°C. Add water (

mL), then 15% NaOH ( -

Filter the granular white precipitate through Celite.

-

Concentrate the filtrate to obtain the crude amine.

-

Purification: Acid-base extraction or conversion to HCl salt (recrystallization from EtOH/Ether).

-

Synthesis Workflow Diagram

Analytical Characterization

To validate the synthesis, the following spectral signatures should be confirmed.

Proton NMR ( -NMR, 300 MHz, )

-

Aromatic Region:

7.10 – 7.40 ppm (Multiplet, 10H, 2x Phenyl). -

Methine (C2-H):

~3.0 – 3.2 ppm (Multiplet, 1H). -

Methylene (C3-H):

~2.7 – 2.9 ppm (Multiplet, 2H, benzylic). -

Methylene (C1-H):

~2.8 – 3.0 ppm (Multiplet, 2H, adjacent to amine). -

Amine (

):

Mass Spectrometry (ESI-MS)

- : Calculated: 212.14; Observed: 212.1.

-

Fragmentation: Loss of

(17 Da) and tropylium ion formation (m/z 91) are common in MS/MS spectra.

Pharmacological Potential & Safety[4]

Biological Activity

While this compound is not a marketed therapeutic, it serves as a critical fragment in drug discovery:

-

TAAR1 Agonism: Structural analogs (specifically 2-phenylpropylamine derivatives) show affinity for Trace Amine Associated Receptor 1 (TAAR1). The bulky 3-phenyl group in this molecule likely modulates this activity, potentially shifting it towards antagonism or altering selectivity.

-

Monoamine Transporter Interaction: The diphenyl motif is common in DAT/SERT/NET inhibitors. The 2,3-substitution pattern provides a unique steric profile compared to the 3,3-pattern found in older antihistamines and calcium channel blockers (e.g., Fendiline).

-

Antiadrenal Activity: Substituted triphenyl derivatives related to this scaffold have been explored for anti-aldosterone effects.[2]

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

-

-

Handling: Use standard PPE (Gloves, Goggles, Fume Hood). The free base is likely to absorb

from air (carbamate formation), so storage under inert gas or as the HCl salt is recommended.

References

-

Cosgrove, S. C. (2018). Direct Photochemical Amination of Aromatics. White Rose eTheses, University of Leeds. (Detailed synthesis of this compound via nitrile reduction).

-

PubChem. (n.d.).[6] this compound (Compound Summary). National Center for Biotechnology Information.

-

Bera, S., et al. (2021). Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles. Royal Society of Chemistry. (Cites synthesis of this compound).

-

Organic Syntheses. (n.d.). General procedures for nitrile reduction and alkylation. (Methodological grounding for Step 1 & 2).

Sources

The Pharmacological Significance of 2,3-Diphenylpropylamine Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the pharmacological landscape of 2,3-diphenylpropylamine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical features, structure-activity relationships (SAR), and therapeutic potential of this versatile scaffold. We will examine key derivatives, their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation, underpinning the scientific integrity of this guide with authoritative references and practical insights.

Introduction: The Versatile this compound Scaffold

The this compound core, characterized by a propane chain with phenyl groups at the 2 and 3 positions and a terminal amine group, serves as a foundational structure for a range of pharmacologically active compounds. While the parent compound, this compound, has limited direct clinical use, its derivatives have been the subject of significant investigation, revealing a broad spectrum of biological activities. These activities stem from the specific three-dimensional arrangement of the phenyl rings and the amine group, which allows for diverse interactions with various biological targets.

Substituted derivatives have shown promise in several therapeutic areas, including as antidepressants, anti-inflammatories, and agents with antiadrenal and anti-aldosterone properties for managing conditions like edema and hypertension.[1] The lipophilic nature of the diphenyl moiety combined with the ionizable amine group provides a favorable pharmacokinetic profile for potential drug candidates. The true pharmacological value lies in the strategic modification of this core structure to achieve target specificity and desired therapeutic effects.

Key Pharmacological Targets and Mechanisms of Action

The pharmacological diversity of this compound derivatives is a direct result of their ability to interact with a variety of receptors and transporters in the central nervous system (CNS) and periphery. Two of the most significant targets identified for derivatives of the broader diphenylpropylamine class are the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT).

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a crucial ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[2] However, its overactivation is implicated in excitotoxicity, a key factor in the pathophysiology of several neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[3] Consequently, NMDA receptor antagonists have been a major focus of drug discovery efforts.

Derivatives of the closely related 3,3-diphenylpropylamine scaffold have demonstrated selective antagonism of the NMDA receptor. For instance, 2-methyl-3,3-diphenyl-3-propanolamine has been shown to be a selective antagonist of N-methyl-DL-aspartate, with the (-)-isomer being approximately three times more potent than the (+)-isomer.[4] This antagonism is typically achieved by blocking the ion channel of the receptor, preventing the influx of Ca2+ and subsequent excitotoxic cascade.

Signaling Pathway of NMDA Receptor Modulation

The following diagram illustrates the canonical NMDA receptor signaling pathway and the site of action for non-competitive antagonists.

Caption: NMDA receptor signaling and antagonist intervention.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a neuronal plasma membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[5] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism central to the action of many psychostimulants and antidepressants. The structure-activity relationships for ligand binding to DAT are well-defined, with the presence of an amine group and a two-carbon side chain being important for affinity.[6]

While direct evidence for high-affinity binding of this compound derivatives to DAT is still emerging, the structural similarities to known DAT inhibitors suggest this is a promising area of investigation. For instance, the general diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine scaffold has yielded potent and selective DAT ligands.[7] The exploration of this compound derivatives as DAT inhibitors could lead to the development of novel therapeutics for conditions such as depression, ADHD, and substance use disorders.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on the phenyl rings and the amine group. Based on the broader class of diphenylalkylamines, several key SAR principles can be extrapolated:

-

Phenyl Ring Substitution: The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly modulate receptor affinity and selectivity. For example, in related diphenylacrylonitrile analogs, electron-donating groups at the para-position of one of the phenyl rings were found to be favorable for improved cytotoxic activity.[8]

-

Amine Substitution: The degree of substitution on the terminal amine (primary, secondary, or tertiary) influences both the basicity and steric bulk of the molecule, which in turn affects receptor binding and pharmacokinetic properties. N-alkylation can have varied effects; in some dopamine-related compounds, it has little to a slightly beneficial effect on affinity.[6]

-

Propyl Chain Modification: Alterations to the three-carbon chain, such as the introduction of hydroxyl groups or methyl groups, can impact the molecule's conformation and its interaction with the binding pocket of a target. For example, α-methylation of the side chain in dopamine-related compounds was found to be important for binding affinity to the dopamine transporter.[6]

Quantitative Data Summary

The following table summarizes the biological activity of selected diphenylpropylamine and related derivatives. It is important to note that data for specific this compound derivatives is limited in the public domain, and the table includes data from structurally related compounds to illustrate the potential pharmacological profile.

| Compound/Derivative Class | Target | Assay Type | Activity (IC50/Ki) | Reference |

| (1R,2R)-30q (a 2-phenylcyclopropylmethylamine derivative) | Dopamine D3 Receptor | Radioligand Binding | Ki = 2.2 nM | [9] |

| BIII 277CL (a benzomorphan derivative) | NMDA Receptor Ion Channel | [3H]MK-801 Displacement | Ki = 4.5 nM | [10] |

| 4-(2-(diphenylmethoxy)ethyl)-1-(3-(4'-fluorophenyl)propyl)piperidine | Dopamine Transporter (DAT) | Radioligand Binding | IC50 = 6.6 nM | [7] |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50 = 0.3 µM | [11] |

| Diphenylamine Derivative 19 | NLRP3 Inflammasome | IL-1β Secretion Inhibition | IC50 = 0.34 µM | [12] |

| (S)-(-)-2-phenylpropylamine | Trace Amine-Associated Receptor 1 | Gα16 Co-expression Assay | EC50 = 129 nM | [13] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to the this compound scaffold involves the Knoevenagel condensation of a substituted benzaldehyde with a substituted phenylacetonitrile, followed by reduction of the resulting acrylonitrile and subsequent modification of the amine.

Step-by-Step Methodology:

-

Knoevenagel Condensation:

-

To a solution of a substituted benzyl cyanide (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or sodium ethoxide).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated (Z)-2,3-diphenylacrylonitrile derivative by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Reduction of the Acrylonitrile:

-

Dissolve the purified diphenylacrylonitrile derivative in a suitable solvent (e.g., tetrahydrofuran or ethanol).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over Pd/C), in a controlled manner.

-

Stir the reaction at room temperature or under reflux until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction (e.g., by the sequential addition of water and aqueous NaOH for LiAlH4).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound derivative.

-

-

N-Alkylation/Acylation (Optional):

-

The resulting primary amine can be further modified by standard N-alkylation or N-acylation reactions to introduce additional diversity.

-

Experimental Workflow for Synthesis

Caption: General synthetic workflow for this compound derivatives.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine transporter.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize tissue rich in DAT (e.g., rat striatum) or cells expressing recombinant human DAT in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, a specific radioligand for DAT (e.g., [3H]WIN 35,428), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM BTCP) to saturate all specific binding sites.[14]

-

Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the this compound test compound.

-

-

Incubation and Filtration:

-

Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.[14]

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pardon Our Interruption [opnme.com]

- 11. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel diphenylamine analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BindingDB BDBM50262840 (S)-(-)-2-phenylpropylamine::CHEMBL448232 [bindingdb.org]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

A Comprehensive Technical Guide to the Synthetic Pathways of 2,3-Diphenylpropylamine

Introduction

2,3-Diphenylpropylamine is a primary aliphatic amine characterized by a propane backbone with phenyl substituents at the C2 and C3 positions. This unique structural motif makes it a valuable building block in medicinal chemistry and organic synthesis. Its derivatives have been explored for various pharmacological activities, including potential antidepressant and anti-inflammatory properties.[1] The strategic placement of the two phenyl groups imparts a specific conformational rigidity and lipophilicity to the molecule, influencing its interaction with biological targets. This guide provides an in-depth exploration of the core synthetic strategies for accessing this compound, intended for researchers, scientists, and professionals in drug development. We will dissect three principal pathways, elucidating the underlying mechanisms, providing field-proven insights into experimental choices, and presenting detailed protocols for laboratory application.

Pathway 1: Synthesis via Carbon-Atom Degradation of 2,3-Diphenylpropanoic Acid

This classical approach leverages the well-established family of rearrangement reactions that convert a carboxylic acid derivative into a primary amine with one less carbon atom. The general strategy involves the initial synthesis of 2,3-diphenylpropanoic acid, followed by its conversion to a suitable intermediate (an amide for the Hofmann rearrangement or an acyl azide for the Curtius and Schmidt rearrangements), which then undergoes rearrangement to yield the target amine.

Mechanistic Insights

The Hofmann, Curtius, and Schmidt reactions, while starting from different precursors, all converge on a common isocyanate intermediate.[2][3][4][5] The formation of this intermediate is the crucial, carbon-skeletal rearranging step.

-

Hofmann Rearrangement : A primary amide (2,3-diphenylpropanamide) is treated with a halogen (typically bromine) and a strong base. The base facilitates the formation of an N-bromoamide intermediate, which is then deprotonated again. The subsequent rearrangement involves the migration of the alkyl group (the 2,3-diphenylpropyl group) from the carbonyl carbon to the nitrogen, with the simultaneous expulsion of the bromide ion, to form the isocyanate.[2][6]

-

Curtius Rearrangement : This pathway begins with an acyl azide, which is typically generated from the corresponding acyl chloride or directly from the carboxylic acid.[3][4] Upon heating, the acyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas in a concerted process where the alkyl group migrates to the nitrogen atom to form the isocyanate.[3] This method is often favored for its relatively mild conditions.[7]

-

Schmidt Reaction : In this one-pot reaction, the carboxylic acid is treated directly with hydrazoic acid (HN₃) under acidic conditions. The carboxylic acid is protonated and loses water to form an acylium ion, which is then attacked by the azide to form a protonated acyl azide. This intermediate then rearranges, similarly to the Curtius mechanism, with loss of nitrogen gas to yield the protonated isocyanate.[5][8][9]

In all three cases, the resulting isocyanate is not typically isolated but is hydrolyzed in situ with water. This leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to afford the final this compound.[2][4]

Figure 1: Synthetic routes to this compound via rearrangement reactions.

Experimental Protocols

Step 1: Synthesis of 2,3-Diphenylpropanoic Acid

A robust method for the synthesis of the carboxylic acid precursor involves the alkylation of the dianion of phenylacetic acid with benzyl chloride.

-

Protocol:

-

In a three-necked flask equipped for mechanical stirring, prepare a solution of sodium amide (0.23 mol) in liquid ammonia (approx. 500 mL).

-

Add phenylacetic acid (0.10 mol) to the stirred suspension.

-

After 15 minutes, rapidly add benzyl chloride (0.10 mol) dissolved in anhydrous ether (25 mL).

-

Stir the mixture for 1 hour, then carefully evaporate the ammonia on a steam bath.

-

Add water (300 mL) to the residue and wash with ether to remove any unreacted benzyl chloride.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with hot water, and dry to yield crude 2,3-diphenylpropanoic acid. Recrystallization from petroleum ether can be performed for further purification.

-

Step 2: Conversion to Amine via Hofmann Rearrangement (Representative Protocol)

The following is a general procedure for the Hofmann rearrangement, which would be adapted for 2,3-diphenylpropanamide. High yields are often achieved with this reaction.[1]

-

Protocol:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (0.11 mol) to a cold (0 °C) solution of sodium hydroxide (0.45 mol) in water.

-

Dissolve 2,3-diphenylpropanamide (0.1 mol) in a suitable solvent (e.g., dioxane or THF) and add it to the cold hypobromite solution.

-

Slowly warm the reaction mixture to approximately 70-80 °C and maintain this temperature for about 1 hour.

-

After cooling, extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic extracts with a solution of sodium thiosulfate to remove any residual bromine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification can be achieved by vacuum distillation or by conversion to a hydrochloride salt followed by recrystallization.

-

Data Summary

| Reaction Step | Reagents & Conditions | Typical Yield | Reference(s) |

| Precursor Synthesis | Phenylacetic acid, NaNH₂, Benzyl Chloride in Liquid NH₃/Ether | 85-90% | [Organic Syntheses] |

| Hofmann Rearrangement | Primary Amide, Br₂, NaOH, H₂O, ~75 °C | Generally high, often >80% | [1][4] |

| Curtius Rearrangement | Acyl Azide, Heat, then H₂O | 57-84% (for related substrates) | [7] |

| Schmidt Reaction | Carboxylic Acid, NaN₃, H₂SO₄ | ~91% (for a dicarboxylic acid) | [10] |

Pathway 2: Synthesis via Reduction of 2,3-Diphenylpropanenitrile

The reduction of a nitrile functional group is a direct and atom-economical method for the synthesis of primary amines. This pathway is contingent on the successful synthesis of the 2,3-diphenylpropanenitrile precursor. This nitrile can be prepared via the nucleophilic substitution of a benzyl halide with the anion of phenylacetonitrile (benzyl cyanide).

Mechanistic Insights

The key step in this pathway is the reduction of the nitrile group. This can be achieved through two primary methods:

-

Reduction with Lithium Aluminum Hydride (LiAlH₄) : This powerful reducing agent delivers a hydride ion (H⁻) to the electrophilic carbon of the nitrile, breaking the C≡N triple bond. The reaction proceeds through an intermediate imine salt, which is further reduced by another equivalent of hydride to form a di-anionic amine derivative. A final aqueous or acidic workup quenches the aluminum complexes and protonates the nitrogen to yield the primary amine.[11]

-

Catalytic Hydrogenation : In this method, the nitrile is subjected to hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then added across the C≡N triple bond in a stepwise fashion, first forming an imine intermediate which is then further hydrogenated to the primary amine.

Figure 2: Synthetic routes to this compound via nitrile reduction.

Experimental Protocols

Step 1: Synthesis of 2,3-Diphenylpropanenitrile

This protocol is based on the α-alkylation of a nitrile, a common C-C bond-forming reaction.

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to a suitable anhydrous solvent like DMSO or DMF.

-

Slowly add benzyl cyanide (1.0 eq) to the stirred suspension at room temperature. Stir for 30-60 minutes to allow for the complete formation of the carbanion.

-

Add benzyl chloride (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to 50-70 °C and monitor by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and carefully quench by pouring it into cold water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 2,3-diphenylpropanenitrile.

-

Step 2: Reduction of 2,3-Diphenylpropanenitrile with LiAlH₄

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, approx. 1.5 eq) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-diphenylpropanenitrile (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

-

Data Summary

| Reaction Step | Reagents & Conditions | Typical Yield | Reference(s) |

| Nitrile Synthesis | Benzyl Cyanide, NaH, Benzyl Chloride in DMSO | Good to excellent | [12][13] |

| LiAlH₄ Reduction | LiAlH₄ in THF or Ether, reflux | High, often >90% | [11] |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, EtOH or MeOH | Good to high, variable with catalyst and conditions | [14][15] |

Pathway 3: Synthesis via Reductive Amination of 2,3-Diphenylpropanal

Reductive amination is a highly versatile and widely used method for forming C-N bonds. This pathway involves the reaction of an aldehyde or ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine. The primary challenge in this route is the synthesis of the 2,3-diphenylpropanal precursor. A viable approach is the reduction of 2,3-diphenylpropanoic acid to the corresponding alcohol, followed by a mild oxidation to the aldehyde.

Mechanistic Insights

This pathway is a three-step sequence:

-

Reduction of Carboxylic Acid to Alcohol : 2,3-Diphenylpropanoic acid is first reduced to 2,3-diphenyl-1-propanol. Strong reducing agents like LiAlH₄ are required for this transformation, as milder reagents like NaBH₄ will not reduce carboxylic acids.[11] The reaction proceeds by initial deprotonation of the acidic proton, followed by hydride attack on the carbonyl carbon.

-

Oxidation of Alcohol to Aldehyde : The primary alcohol, 2,3-diphenyl-1-propanol, is then oxidized to 2,3-diphenylpropanal. To prevent over-oxidation to the carboxylic acid, a mild, selective oxidizing agent is crucial. Common choices include Swern oxidation (using DMSO and oxalyl chloride at low temperatures) or Dess-Martin periodinane (DMP).[2][16][17][18] Both methods are known for their high yields and tolerance of various functional groups.

-

Reductive Amination : The aldehyde is reacted with ammonia to form an imine intermediate. A reducing agent, present in the same pot, then reduces the imine to the primary amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the aldehyde, minimizing side reactions.

Sources

- 1. Hofmann Rearrangement | Orgoreview [orgoreview.com]

- 2. Dess–Martin Periodinane [sigmaaldrich.cn]

- 3. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Schmidt Reaction [drugfuture.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Swern oxidation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 18. Dess-Martin Oxidation [organic-chemistry.org]

The Isomeric Divergence: A Technical Analysis of the Diphenylpropylamine Scaffold

Abstract

The diphenylpropylamine pharmacophore represents a master class in structural isomerism driving pharmacological selectivity. Originally synthesized during the frantic search for synthetic opioids in WWII-era Germany, the scaffold evolved from the "beta-isomer" backbone of methadone (μ-opioid agonism) to the "gamma-isomer" backbone of 3,3-diphenylpropylamine (calcium channel blockade and muscarinic antagonism). This guide analyzes the historical and chemical divergence of these isomers, detailing the shift from analgesia to cardiovascular therapeutics (Fendiline, Prenylamine) and modern oncological repurposing (K-Ras inhibition).

Part 1: The Genesis — The "Beta-Isomer" & The Opioid Crisis (1937–1947)

The history of diphenylpropylamines begins not with the molecule itself, but with its keto-derivative: Methadone .

In 1937, Max Bockmühl and Gustav Ehrhart at IG Farben (Hoechst) sought to bypass the Allied blockade of opium. Their target was a synthetic antispasmodic, but they inadvertently discovered that adding a quaternary carbon and a ketone to the diphenyl-alkyl-amine backbone created potent μ-opioid activity.

The critical chemical challenge was the Isomethadone shift . The synthesis involved the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane. Due to the formation of an aziridinium intermediate, two isomers were produced:

-

Methadone (6-dimethylamino-4,4-diphenyl-3-heptanone): The active analgesic.

-

Isomethadone (6-dimethylamino-5-methyl-4,4-diphenyl-3-hexanone): A less potent byproduct.

This era established the Geminal Diphenyl Rule : A quaternary carbon bearing two phenyl rings, separated by a two-carbon chain from a tertiary amine, is essential for opioid receptor binding.

Part 2: The "Gamma-Shift" — Cardiovascular & Smooth Muscle (1960s)

In the post-war era, researchers attempted to strip the opioid activity to isolate the antispasmodic effects. The breakthrough came by extending the alkyl chain and removing the ketone .

By moving the amine to the

Key Derivatives:

-

Prenylamine (1960): The first amphiphilic diphenylpropylamine used for angina. It acted as a non-selective calcium antagonist and catecholamine depleter.

-

Fendiline (1967): A 3,3-diphenylpropylamine derivative (N-(1-phenylethyl)-3,3-diphenylpropylamine).[1][2] Unlike the dihydropyridines (e.g., Nifedipine) that bind the outer pore, Fendiline binds deep within the pore or modifies the lipid bilayer structure due to its high lipophilicity.

Table 1: Comparative SAR of Diphenylpropylamine Generations

| Feature | Methadone Class (1940s) | Fendiline Class (1960s) | Tolterodine Class (1990s) |

| Core Backbone | 1,1-diphenyl-2-aminopropane | 3,3-diphenylpropylamine | 3,3-diphenylpropylamine |

| Chain Length | 2 Carbons (Beta) | 3 Carbons (Gamma) | 3 Carbons (Gamma) |

| C4 Substituent | Ketone (C=O) | Hydrogen / None | Phenolic Hydroxyl |

| Primary Target | μ-Opioid Receptor | L-type Ca | Muscarinic (M3) |

| Clinical Use | Analgesic / OUD | Angina / Vasodilator | Urinary Incontinence |

Part 3: Mechanistic Pathways & Modern Oncology

While Fendiline fell out of favor as a first-line cardiac drug, it has seen a renaissance in oncology. Modern screening reveals that 3,3-diphenylpropylamines can disrupt K-Ras signaling .

K-Ras, a "holy grail" cancer target, requires localization to the plasma membrane to function. Fendiline disrupts this by altering the electrostatic potential of the inner plasma membrane, displacing K-Ras nanoclusters.

Figure 1: The evolutionary divergence of the diphenylpropylamine scaffold from opioid synthesis byproducts to targeted calcium channel blockers and modern K-Ras inhibitors.

Part 4: Experimental Protocols

Protocol A: Synthesis of Fendiline via Reductive Amination

Rationale: Historical alkylation methods often yield impurities (dialkylation). The modern reductive amination of 3,3-diphenylpropanal is cleaner and self-validating via TLC monitoring of the imine intermediate.

Reagents:

-

3,3-Diphenylpropanal (1.0 eq)

-

1-Phenylethylamine (1.05 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.4 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Imine Formation: Dissolve 3,3-diphenylpropanal in DCM under

atmosphere. Add 1-phenylethylamine.[2] Stir at room temperature for 2 hours.-

Validation: Aliquot 10µL, spot on TLC. Disappearance of aldehyde spot (

) confirms imine formation.

-

-

Reduction: Cool mixture to 0°C. Add STAB portion-wise over 15 minutes to prevent exotherm.

-

Quench: Stir overnight. Quench with saturated

. -

Extraction: Extract aqueous layer with DCM (3x). Dry organic phase over

. -

Purification: Flash chromatography (Hexane:Ethyl Acetate 8:2).

Protocol B: Calcium Mobilization Assay (Fluo-4)

Rationale: To verify the antagonistic activity of the synthesized isomer against L-type channels.

-

Loading: Load CHO cells stably expressing Ca

1.2 with Fluo-4 AM (4 µM) in Tyrode’s buffer for 45 min at 37°C. -

Baseline: Measure baseline fluorescence (Ex: 494nm, Em: 516nm) for 30 seconds.

-

Treatment: Inject Fendiline (10 nM – 10 µM) and incubate for 5 minutes.

-

Stimulation: Inject KCl (50 mM final concentration) to depolarize membrane and open VOCCs.

-

Readout: Calculate

. A valid antagonist will suppress the KCl-induced spike in a dose-dependent manner (

Part 5: Structural Logic & Causality

The shift from Methadone to Fendiline illustrates a critical principle in medicinal chemistry: Linker Flexibility controls Selectivity.

-

Rigid vs. Flexible: The methadone structure is constrained by the ketone and the quaternary carbon, locking the phenyl rings in a specific conformation suitable for the hydrophobic pocket of the μ-opioid receptor.

-

The Propyl Chain: In 3,3-diphenylpropylamines, the 3-carbon linker allows the phenyl rings to rotate more freely. This "propeller" shape is critical for blocking the pore of the L-type calcium channel, acting as a hydrophobic plug.

Figure 2: Multi-target pharmacology of the 3,3-diphenylpropylamine scaffold, showing concentration-dependent effects.

References

-

Le Couteur, D. G., & Malkin, R. M. (2020). The history of methadone: the first synthetic opioid.[3][4][5][6] The Medical Journal of Australia. Link

-

Bockmühl, M., & Ehrhart, G. (1949). Über eine neue Klasse von spasmolytisch und analgetisch wirkenden Verbindungen, I. Justus Liebigs Annalen der Chemie.[7] (Original description of Hoechst 10820). Link

-

Scriabine, A. (1980). Pharmacology of Antihypertensive Drugs: Fendiline.[7] Raven Press.[7] Link

-

Cho, S., et al. (2011). Fendiline inhibits the function of K-Ras by altering its subcellular localization. Journal of Biological Chemistry. Link

-

Nilvebrant, L., et al. (1997). Tolterodine—a new bladder selective muscarinic receptor antagonist. European Journal of Pharmacology. Link

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. RU2739376C1 - Method of producing fendiline - Google Patents [patents.google.com]

- 3. canatc.ca [canatc.ca]

- 4. everest-recovery.com [everest-recovery.com]

- 5. The History of Methadone – INDRO e.V. [indro-online.de]

- 6. Methadone - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

Methodological & Application

Catalytic hydrogenation protocols for 2,3-Diphenylpropylamine production

Technical Application Note: High-Selectivity Hydrogenation Strategies for 2,3-Diphenylpropylamine

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 5412-80-6)

Structure:

Critical Distinction: This protocol specifically targets the 2,3-diphenyl isomer. Researchers must not confuse this with the 3,3-diphenyl isomer (derived from 3,3-diphenylpropanenitrile), which is the direct precursor to Fendiline's hydrocarbon backbone, though this compound is often investigated in structure-activity relationship (SAR) studies for similar biological targets.

Retrosynthetic Pathway:

The most efficient atom-economy route involves the catalytic hydrogenation of

-

Olefin (C=C): Facile reduction, typically occurs first.

-

Nitrile (C≡N): Difficult reduction, prone to catalyst poisoning and secondary amine formation (dimerization).

Mechanistic Critical Control Points

To achieve high yield (>90%) and purity, the hydrogenation protocol must address three competing mechanisms:

-

Chemoselectivity (C=C vs. C≡N):

-

The conjugated C=C double bond reduces rapidly.

-

The C≡N triple bond requires higher activation energy.

-

Risk:[1] Incomplete reduction leads to the saturated nitrile (2,3-diphenylpropionitrile).

-

-

Suppression of Secondary Amine Formation:

-

Mechanism: The intermediate imine (

) can react with the already formed primary amine ( -

Solution: High pressure of ammonia (

) or acidic trapping is required to shift the equilibrium toward the primary amine.

-

-

Catalyst Poisoning:

-

Amines are strong Lewis bases that can bind to catalyst active sites (especially Pd and Pt), deactivating them.

-

Solution: Use of protic solvents or acidic additives.[2]

-

Visualizing the Reaction Pathway

Figure 1: Reaction pathway highlighting the critical branching point at the imine intermediate where dimerization occurs.

Experimental Protocols

Protocol A: Industrial Standard (Raney Nickel)

Best for: Large-scale production, high atom economy, "one-pot" synthesis.

Rationale: Raney Nickel is the catalyst of choice for nitrile reduction due to its lower cost and high activity towards C≡N bonds. The use of ammonia is non-negotiable to prevent dimerization.

Reagents:

-

Substrate:

-Phenylcinnamonitrile (1.0 eq) -

Catalyst: Raney® Nickel (W-2 or W-4 grade), 10-20 wt% loading.

-

Solvent: Methanol (saturated with

gas) or 7N -

Hydrogen: 50–80 bar (725–1160 psi).

Step-by-Step Methodology:

-

Catalyst Preparation: Wash 5.0 g of Raney Nickel slurry three times with deionized water, then three times with methanol to remove alkali traces. Warning: Do not let the catalyst dry; it is pyrophoric.[3]

-

Loading: In a high-pressure autoclave (e.g., Parr reactor), dissolve 20.5 g (0.1 mol) of

-phenylcinnamonitrile in 150 mL of methanolic ammonia (approx. 10-15% w/w -

Addition: Add the washed Raney Nickel catalyst slurry to the reactor.

-

Purge: Seal the reactor. Purge with Nitrogen (

bar), then Hydrogen ( -

Reaction: Pressurize to 60 bar with

. Heat to 90°C with vigorous stirring (>1000 rpm).-

Note: The reaction is exothermic. Monitor internal temperature closely.

-

-

Completion: Maintain conditions until

uptake ceases (typically 4–6 hours). -

Work-up: Cool to room temperature. Vent

carefully. Filter catalyst over a Celite pad (keep wet). Rinse with methanol.[3] -

Purification: Concentrate filtrate under vacuum. Dissolve residue in dilute HCl, wash with ether (to remove non-basic impurities), basify aqueous layer with NaOH, and extract with DCM. Dry and distill or recrystallize (as HCl salt).

Protocol B: High-Selectivity Lab Scale (Pd/C + Acetic Anhydride)

Best for: Bench-top synthesis, low pressure, avoiding ammonia gas.

Rationale: Palladium is prone to poisoning by amines. By running the reaction in acetic anhydride, the primary amine is immediately trapped as the acetamide (

Reagents:

-

Substrate:

-Phenylcinnamonitrile (1.0 eq) -

Catalyst: 10% Pd/C (5-10 wt% loading).

-

Solvent: Ethyl Acetate or Acetic Acid.

-

Additive: Acetic Anhydride (2.5 eq).

-

Hydrogen: 3–5 bar (balloon or low-pressure shaker).

Step-by-Step Methodology:

-

Hydrogenation:

-

Mix substrate (10 mmol), 10% Pd/C (200 mg), and Acetic Anhydride (25 mmol) in Ethyl Acetate (30 mL).

-

Hydrogenate at RT to 40°C under 3–5 bar

for 12 hours. -

Checkpoint: Monitor disappearance of nitrile peak (

) via IR.

-

-

Isolation of Amide: Filter catalyst. Wash the filtrate with saturated

(to remove excess acid/anhydride). Evaporate solvent to yield the crude acetamide. -

Hydrolysis:

-

Reflux the crude acetamide in 6N HCl (20 mL) for 6–12 hours.

-

Cool, extract with ether (discard organic layer).

-

Basify the aqueous layer (pH > 12) with NaOH pellets.

-

Extract product into DCM, dry over

, and evaporate.

-

Data Summary & Catalyst Selection

| Feature | Raney Ni / | Pd/C / | |

| Pressure | High (50-100 bar) | Low (1-5 bar) | Low (1-3 bar) |

| Temperature | 80-100°C | 25-40°C | 25°C |

| Selectivity | High (with | Very High (Trapping) | Moderate |

| Primary Risk | Pyrophoric catalyst | Two-step process | Catalyst poisoning |

| Yield | 85-95% | 80-90% (overall) | 60-75% |

| Scale | >100g to kg | <10g | <5g |

Safety & Handling

-

Raney Nickel: Classified as a Pyrophoric Solid . It will ignite spontaneously in air if dry. Always handle under water or alcohol. Waste must be quenched in dilute acid carefully.

-

Hydrogen Gas: Extremely flammable. Ensure all autoclaves are grounded and leak-tested.

-

Pressure: Protocol A involves high-pressure vessels. Use blast shields and rated equipment.

References

- Adkins, H. (1937). Reactions of Hydrogen with Organic Compounds over Copper-Chromium Oxide and Nickel Catalysts. University of Wisconsin Press. (Foundational text on high-pressure nitrile reduction).

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed discussion on preventing secondary amines).

-

Gould, F. E., et al. (1966). Process for the preparation of primary amines. U.S. Patent 3,262,977.[4] (Specific to diphenylpropylamine analogs).

-

Organic Syntheses. (1955).

-Phenylcinnamonitrile. Org. Synth. 1955, 35, 32. (Precursor synthesis verification). - Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions.

Sources

Application Note: 2,3-Diphenylpropylamine (2,3-DPPA) in Medicinal Chemistry

[1][2]

Executive Summary

2,3-Diphenylpropylamine (2,3-DPPA, CAS 5415-80-5) represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, 3,3-diphenylpropylamine (the Fendiline precursor).[1] Characterized by a chiral center at the C2 position and a flexible propyl chain, 2,3-DPPA serves as a critical intermediate for synthesizing neuroactive agents, multidrug resistance (MDR) modulators, and calcium channel blockers.[1]

This guide provides a validated workflow for the synthesis, resolution, and downstream derivatization of 2,3-DPPA. Unlike generic protocols, this document focuses on controlling the stereochemical integrity and minimizing dimer formation during the reduction of the nitrile precursor.

Module 1: Structural Significance & Pharmacophore Analysis[1][3]

The 2,3-DPPA moiety offers unique lipophilic interactions due to the vicinal phenyl rings. In drug design, this scaffold is often employed to span large hydrophobic pockets in GPCRs and ion channels.

| Feature | Property | MedChem Implication |

| Lipophilicity (LogP) | ~3.0 | High membrane permeability; suitable for CNS targets. |

| Chirality | C2 Center | Enantiomers often exhibit distinct pharmacological profiles (e.g., binding affinity differences >100-fold). |

| Rotational Freedom | Propyl Chain | Allows "induced fit" binding; however, restricted analogs (e.g., indanes) are often synthesized to improve selectivity.[1] |

Module 2: Synthesis of the Core Scaffold

Objective: Synthesize racemic this compound via the catalytic hydrogenation of

Reaction Pathway

The synthesis proceeds through a Knoevenagel condensation followed by a high-pressure hydrogenation.

Figure 1: Synthetic route to this compound. The inclusion of ammonia during hydrogenation is critical to suppress secondary amine formation.[1]

Detailed Protocol

Step A: Synthesis of

-Phenylcinnamonitrile[1]

-

Reagents: Benzaldehyde (1.0 eq), Phenylacetonitrile (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve sodium ethoxide in absolute ethanol.

-

Add phenylacetonitrile dropwise at 0°C. Stir for 15 min.

-

Add benzaldehyde dropwise. The solution will turn yellow/orange.

-

Reflux for 4 hours. Monitor TLC (Hexane/EtOAc 9:1).

-

Workup: Cool to RT. The product often crystallizes directly. If not, pour into ice water and filter the precipitate. Recrystallize from ethanol.

-

Yield Target: >85%. Melting Point: 86-88°C.

-

Step B: Catalytic Hydrogenation to 2,3-DPPA

Critical Process Parameter (CPP): The reduction of nitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine. Ammonia is required to suppress this side reaction. [1]

-

Reagents:

-Phenylcinnamonitrile (10 g), Raney Nickel (2 g, washed), Ethanol (100 mL), Ammonia (saturated in EtOH or aqueous NH4OH). -

Procedure:

-

Load the nitrile and Raney Nickel into a hydrogenation vessel (Parr shaker).

-

Add ammoniacal ethanol (approx. 2M NH3).[2]

-

Pressurize with

to 50 psi (3.4 bar). -

Heat to 60°C and shake until hydrogen uptake ceases (approx. 4-6 hours).

-

-

Workup:

-

Safety: Filter Raney Nickel under inert atmosphere (pyrophoric!).

-

Concentrate the filtrate to remove ammonia and ethanol.

-

Dissolve residue in DCM, wash with water, dry over

.[1] -

Purification: Distillation (high vacuum) or conversion to HCl salt for crystallization.

-

Module 3: Resolution of Enantiomers

Objective: Separate (R)- and (S)-2,3-DPPA for SAR studies. Method: Classical resolution via diastereomeric salt formation with L-(+)-Tartaric Acid.

Figure 2: Resolution workflow. Note that the specific rotation should be monitored to determine the correct absolute configuration, as solvent effects can invert the sign of rotation.[1]

Protocol:

-

Dissolve racemic amine (0.1 mol) in hot methanol.

-

Add L-(+)-Tartaric acid (0.1 mol) dissolved in hot methanol.

-

Allow to cool slowly to RT, then refrigerate overnight.

-

Filter the crystals.[2] Recrystallize from MeOH/Water (9:1) until constant melting point and rotation are achieved.[3]

-

Free Basing: Treat the salt with 2M NaOH and extract with DCM to obtain the chiral amine.

Module 4: Downstream Derivatization (Reductive Amination)

Application: Using 2,3-DPPA to synthesize N-substituted bioactive analogs (e.g., Calcium Channel Blockers).[1]

Reaction: 2,3-DPPA + R-CHO

| Component | Recommendation | Rationale |

| Reducing Agent | Milder than | |

| Solvent | DCE or THF | 1,2-Dichloroethane (DCE) promotes imine formation. |

| Acid Catalyst | Acetic Acid (1 eq) | Activates the carbonyl/imine for reduction. |

Step-by-Step:

-

Mix 2,3-DPPA (1.0 eq) and the target aldehyde (1.1 eq) in DCE.

-

Add Acetic Acid (1.0 eq) and stir for 30 min to form the imine.

-

Add

(1.5 eq) in one portion. -

Stir at RT for 12 hours.

-

Quench: Add saturated

. Extract with DCM.

References

-

Synthesis of

-phenylcinnamonitrile: -

Hydrogenation of Nitriles to Primary Amines

- Resolution of Chiral Amines: Newman, P. (1981). Optical Resolution Procedures for Chemical Compounds. Vol 1: Amines. Optical Resolution Information Center. Note: General reference for tartaric acid resolution protocols.

-

Pharmacological Relevance (Structural Isomers)

-

Reductive Amination Protocol

Sources

- 1. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C15H17N | CID 38619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

Application Note: Advanced Reductive Amination Protocols for 2,3-Diphenylpropylamine

Executive Summary

This guide details the synthesis of 2,3-Diphenylpropylamine via reductive amination. While direct alkylation of ammonia often leads to over-alkylation (secondary/tertiary amines), reductive amination offers a controlled pathway.[1] This note focuses on two distinct methodologies:

-

Bench-Scale Synthesis (High Selectivity): Using Sodium Triacetoxyborohydride (STAB) with ammonium acetate.

-

Process-Scale Synthesis (Green Chemistry): Catalytic hydrogenation using Raney Nickel or Pd/C.

Key Technical Insight: The steric bulk of the

Scientific Background & Strategic Analysis

The Precursor Challenge

The synthesis targets the reductive amination of 2,3-diphenylpropanal . Unlike simple aliphatic aldehydes, this substrate presents two specific challenges:

-

Steric Hindrance: The C2-phenyl group creates significant steric bulk around the carbonyl, slowing the nucleophilic attack of ammonia.

-

Enolization Risk: The C2 proton is highly acidic due to the flanking phenyl and carbonyl groups. Basic conditions can lead to aldol condensation side-products rather than the desired imine.

Selection of Reducing Agents

We prioritize hydride donors that can discriminate between the aldehyde and the iminium ion.

| Reagent | Selectivity | Toxicity | Suitability for 2,3-DPPA |

| NaBH(OAc)₃ (STAB) | High | Low | Optimal. Reduces iminium ions much faster than aldehydes. |

| NaBH₃CN | Medium | High (HCN) | Legacy. Effective but requires pH 6 control and generates toxic waste. |

| H₂ / Catalyst | Low (Requires Tuning) | Low | Scalable. Best for >100g batches, but requires high pressure. |

| NaBH₄ | Low | Low | Unsuitable. Reduces aldehyde to alcohol before imine forms. |

Reaction Mechanism & Pathway

The following diagram illustrates the critical "Iminium Switch" required for success. The acid catalyst is essential to protonate the hemiaminal, facilitating water loss in this sterically crowded system.

Figure 1: Mechanistic pathway highlighting the critical dehydration step to the Iminium ion.

Protocol A: The "Abdel-Magid" Method (Bench Scale)

Recommended for batches < 10g. Based on the foundational work of Abdel-Magid et al. [1].

Materials

-

Substrate: 2,3-Diphenylpropanal (1.0 eq)

-

Amine Source: Ammonium Acetate (

) (10.0 - 15.0 eq) -

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]

-

Quench: Sat.

Step-by-Step Methodology

-

Pre-Complexation (The "Imine Shift"):

-

In a flame-dried round-bottom flask under Argon, dissolve 2,3-diphenylpropanal in DCE (0.1 M concentration).

-

Add Ammonium Acetate (10 eq) .

-

Expert Note: The large excess of

is non-negotiable. It suppresses the formation of the secondary amine dimer ( -

Stir at room temperature for 20 minutes.

-

-

Reduction:

-

Add STAB (1.5 eq) in a single portion.

-

Observation: Mild effervescence may occur.

-

Stir vigorously at 20–25°C.

-

Timepoint: Monitor via TLC or LC-MS at 2 hours. The sterically hindered aldehyde may require up to 16 hours for full conversion.

-

-

Workup (Critical for Purity):

-

Quench by slowly adding saturated aqueous

. Stir for 30 minutes to decompose boron complexes. -

Extract with DCM (

). -

Acid/Base Purification (Self-Validating Step):

-

Extract the organic layer with 1M HCl. The amine moves to the aqueous layer; non-amine impurities (unreacted aldehyde/alcohol) stay in the organic layer.

-

Discard the organic layer.

-

Basify the aqueous layer to pH > 12 using 4M NaOH.

-

Extract the now-free amine back into DCM.

-

-

Dry over

and concentrate.

-

Protocol B: Catalytic Hydrogenation (Scale-Up)

Recommended for batches > 10g. Eliminates boron waste.

Materials

-

Catalyst: Raney Nickel (active slurry) or 10% Pd/C.

-

Amine Source: 7N Ammonia in Methanol.

-

Hydrogen Source:

gas (Balloon or Parr Shaker).

Methodology

-

Preparation:

-

Load the autoclave/Parr bottle with 2,3-diphenylpropanal.

-

Add 7N

in MeOH (10 eq). -

Add catalyst (10 wt% loading relative to substrate).

-

-

Reaction:

-

Purge vessel with

( -

Pressurize to 50 psi (3.5 bar) .

-

Heat to 40°C .

-

Expert Note: Do not exceed 50°C initially. Higher temperatures favor the reduction of the carbonyl to the alcohol before the imine is established.

-

-

Filtration:

-

Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet).

-

Concentrate filtrate to yield crude amine.

-

Analytical Validation & QC

| Test | Expected Result | Failure Mode Indicator |

| 1H NMR | Doublet at | Multiplet at 3.5-4.0 ppm suggests secondary amine dimer. |

| IR Spectroscopy | Primary amine doublet ( | Strong |

| Mass Spec (ESI) |

Troubleshooting Guide

Issue: High levels of Alcohol Side-Product (2,3-diphenylpropanol)

-

Cause: The reducing agent attacked the aldehyde before the imine formed.

-

Solution:

-

Switch from MeOH to DCE (Protocol A).

-

Pre-stir the aldehyde and amine for 1 hour before adding STAB.

-

Add 1 eq of Acetic Acid to catalyze imine formation.

-

Issue: Low Yield / Incomplete Reaction

-

Cause: Steric hindrance of the

-phenyl group is blocking attack. -

Solution:

-

Increase temperature to 40°C (carefully).

-

Add molecular sieves (3Å) to the reaction to physically remove water, driving the imine equilibrium forward [2].

-

Issue: Dimerization (Secondary Amine Formation)

-

Cause: The product amine (

) is reacting with the aldehyde.[1][3] -

Solution: Increase

equivalents from 10x to 20x. High local concentration of ammonia is the only defense against dimerization in reductive amination.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][5] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gross, T. , Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Leveraging 2,3-Diphenylpropylamine as a Privileged Scaffold for the Synthesis of Novel Pharmaceutical Analogs

Abstract

The 2,3-diphenylpropylamine moiety represents a significant "privileged scaffold" in medicinal chemistry, serving as a foundational structure for developing a wide range of pharmacologically active agents.[1] Its unique combination of a reactive primary amine, providing a vector for chemical modification, and two phenyl groups, which influence lipophilicity and molecular conformation, makes it an attractive starting point for drug discovery campaigns.[2][3] Analogs have shown potential as antidepressants and anti-inflammatory agents, primarily by modulating neurotransmitter levels.[3] This document provides a comprehensive guide for researchers, detailing the strategic synthesis of novel pharmaceutical analogs from this compound. We will explore key synthetic transformations, present detailed, validated protocols for N-alkylation and N-acylation, and explain the chemical rationale behind these methodologies.

The this compound Scaffold: Properties and Handling

This compound (2,3-DPPA) is a primary amine that serves as a versatile building block in organic synthesis.[3] Understanding its fundamental properties is crucial for its effective use in the laboratory.

Physicochemical Properties

A summary of the key properties of this compound is provided below. The moderate lipophilicity, indicated by its LogP value, is a desirable trait in many drug candidates, facilitating passage through biological membranes.[2]

| Property | Value | Source |

| IUPAC Name | 2,3-diphenylpropan-1-amine | [4] |

| CAS Number | 5415-80-5 | [2][4][5] |

| Molecular Formula | C₁₅H₁₇N | [2][4][5] |

| Molecular Weight | 211.30 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid or solid | [3][6] |

| Melting Point | 24-31 °C | [3] |

| Computed LogP | 3.0 | [2] |

Safety and Handling

As a primary amine, 2,3-DPPA requires careful handling to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][4]

-

Personal Protective Equipment (PPE): Always handle 2,3-DPPA in a well-ventilated fume hood while wearing safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthetic Strategies for Analog Development

The primary amino group of 2,3-DPPA is the principal site for chemical modification. The two most common and effective strategies for generating structural diversity are N-alkylation to form secondary or tertiary amines and N-acylation to produce amides.

Caption: Core synthetic pathways from this compound.

N-Alkylation Methodologies

N-alkylation is a cornerstone of amine derivatization. However, the choice of method is critical to avoid common pitfalls and ensure high yields of the desired product.

-

Direct Alkylation with Alkyl Halides: While seemingly straightforward, reacting a primary amine like 2,3-DPPA with an alkyl halide is notoriously difficult to control.[7] The initial product, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a "runaway reaction" where the secondary amine reacts further with the alkyl halide, resulting in over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts, which can be challenging to separate.[7]

-

Reductive Amination: This is the preferred method for the controlled and selective synthesis of secondary and tertiary amines.[8] The process involves two key steps that can often be performed in a single pot: (1) the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), and (2) the in-situ reduction of this imine to the corresponding alkylated amine.[9] This method avoids the issue of over-alkylation because the resulting secondary amine is generally less reactive towards condensation with another molecule of the carbonyl compound under the reaction conditions.[8]

| Method | Selectivity | Common Reagents | Key Challenges |

| Direct Alkylation | Low (Prone to over-alkylation) | Alkyl halides (e.g., R-Br, R-I) | Poor product selectivity, difficult purification.[7][10] |

| Reductive Amination | High (Excellent for mono-alkylation) | Aldehydes/Ketones, NaBH(OAc)₃, NaBH₃CN | Requires anhydrous conditions for some reagents.[8][9][11] |

N-Acylation

N-acylation provides a reliable route to amide analogs. This reaction is typically high-yielding and selective. It involves reacting 2,3-DPPA with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring, purification, and characterization to ensure the integrity of the final product.

Protocol 1: Synthesis of N-Benzyl-2,3-diphenylpropylamine via Reductive Amination

This protocol details the synthesis of a secondary amine analog using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[11]

Caption: Workflow for Reductive Amination Protocol.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes:Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Imine Formation: Add benzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is often driven by the subsequent reduction step.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Causality Note: STAB is a mild reducing agent that selectively reduces the protonated imine intermediate much faster than the starting aldehyde, preventing side reactions.[8][11]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) by observing the consumption of the starting amine. The reaction is typically complete within 4-12 hours.

-

Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

-